5-Chloro-2-methoxy-4-methylaniline
Overview
Description
5-Chloro-2-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses, particularly in the production of dyes and other organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-methylaniline can be achieved through several methods:
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Nitration and Reduction: : One common method involves the nitration of 2-methoxy-4-methylaniline to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The final step involves chlorination to introduce the chlorine atom at the desired position .
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Direct Halogenation: : Another method involves the direct halogenation of 2-methoxy-4-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-methylaniline undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride .
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Substitution: : The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents using appropriate reagents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, phosphorus pentachloride, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-2-methoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-methylaniline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the methoxy group.
4-Chloro-2-methylaniline: Similar but with the chlorine atom at a different position.
2-Methoxy-4-methylaniline: Similar but lacks the chlorine atom.
Uniqueness
5-Chloro-2-methoxy-4-methylaniline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Biological Activity
5-Chloro-2-methoxy-4-methylaniline, with the molecular formula CHClNO, is an aromatic amine that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 171.624 g/mol
- Melting Point: 102-103°C
- Boiling Point: Approximately 274.6°C at 760 mmHg
- Density: Approximately 1.2 g/cm³
- Flash Point: 119.9°C
The compound features a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, impacting their catalytic functions.
- Receptor Binding: It may interact with cell surface receptors, modulating cellular signaling pathways and influencing various physiological responses.
- Pathway Modulation: The compound can affect biochemical pathways, leading to alterations in cellular functions.
Anticancer Activity
A study evaluated the synthesis and biological activity of derivatives similar to this compound as anti-cancer agents. The findings indicated that these derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .
Toxicological Assessments
Research involving related compounds has highlighted potential toxicological concerns. For example, exposure to certain aromatic amines has been linked to reproductive toxicity and increased incidence of tumors in laboratory animals . While direct data on this compound is limited, these findings underscore the need for comprehensive toxicological evaluations.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Biological Activity |
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This compound | CHClNO | Potential enzyme inhibitor; antiproliferative |
2-Methoxy-4-nitroaniline | CHNO | Genotoxic; reproductive toxicity |
p-Phenylenediamine | CHN | Mutagenic; skin sensitization |
This table illustrates the varying biological activities among related compounds, emphasizing the unique position of this compound within this chemical class.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKUVPQDXOCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629462 | |
Record name | 5-Chloro-2-methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569688-67-1 | |
Record name | 5-Chloro-2-methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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